2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
The compound “2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide” is a novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative . It has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Synthesis Analysis
The synthesis of this compound involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of trimethylamine as a classical method and magnesium oxide nanoparticles . The reaction conditions were mild and metal-free .Scientific Research Applications
Chemical Synthesis and Structural Analysis
2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, due to its structural complexity, is of interest in the field of organic synthesis and structural chemistry. Compounds with similar structural features have been synthesized to investigate their potential in various chemical and pharmacological applications. For instance, the study by Atta-ur-rahman et al. (1997) on a succinylanthranilic acid ester highlights the significance of such compounds in inhibiting chymotrypsin and exhibiting antibacterial activity. Similarly, Harutyunyan et al. (2015) demonstrated a one-step synthesis approach for related pyrido[2,3-d]pyrimidines, showcasing the versatility of these compounds in synthetic chemistry.
Pharmacological Applications
Compounds structurally related to this compound have been explored for their pharmacological properties. Research by Ueda et al. (1991) on N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H- tetrazol-5-ylthio)butanamide revealed its potential as an antiulcer agent due to its gastric acid antisecretory activity. This highlights the therapeutic potential of compounds within this structural class.
Biological Activity
Investigations into the biological activity of structurally similar compounds have shown promising results. For example, the work by Sayed and Ali (2007) on synthesizing derivatives for antiviral evaluations showcases the potential for these compounds to act against viral infections. Such studies underscore the importance of structural modifications in enhancing biological activity.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may affect the biochemical pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal effect.
Future Directions
The future directions for this compound could involve further exploration of its biological activities, including its potential as an inhibitor of receptor tyrosine kinase, its pharmacokinetics profiles, its anticancer activity against lung cancer, its antibacterial and antifungal activity, and its antioxidant activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide are not well-documented in the literature. It is known that thiophene derivatives, which are part of the structure of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions .
Cellular Effects
The specific cellular effects of 2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide are not well-studied. It is known that thiophene derivatives can have significant impacts on cellular processes . For example, they have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Molecular Mechanism
The molecular mechanism of action of 2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is not well-understood. It is known that thiophene derivatives can interact with various biomolecules . For example, they have been reported to inhibit kinases, modulate estrogen receptors, and have anti-microbial and anti-cancer properties .
properties
IUPAC Name |
2-phenoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14(23-17-7-3-2-4-8-17)19(22)21-12-15-6-5-10-20-18(15)16-9-11-24-13-16/h2-11,13-14H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJXWXNESRTCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)C2=CSC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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